



# **Application Notes and Protocols: ONO-4059** (Tirabrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ONO 207   |           |
| Cat. No.:            | B15569421 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ONO-4059 (Tirabrutinib), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for experimental use. Detailed protocols and dosage information for in vitro and in vivo studies are presented to guide research and development.

ONO-4059, also known as GS-4059, is an orally active and irreversible BTK inhibitor that has demonstrated efficacy in preclinical and clinical studies for various B-cell malignancies and autoimmune diseases.[1] It covalently binds to BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and activation.[1][2]

### **Mechanism of Action**

ONO-4059 is a second-generation BTK inhibitor with high selectivity.[3] BTK is a non-receptor tyrosine kinase crucial for the transmission of signals from the B-cell receptor.[4][5] Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cy2 (PLCy2), leading to a cascade of events that promote B-cell survival, activation, and proliferation.[6] By irreversibly binding to BTK, ONO-4059 effectively blocks this signaling pathway.[1][2]

# **Quantitative Data Summary** In Vitro Efficacy



The following table summarizes the effective concentrations of ONO-4059 in various in vitro assays.

| Parameter                                         | Cell Line | Concentration/<br>IC50 | Notes                                                    | Reference |
|---------------------------------------------------|-----------|------------------------|----------------------------------------------------------|-----------|
| BTK Inhibition<br>(IC50)                          | -         | 2.2 nM                 | Highly potent and selective inhibition.                  | [2]       |
| BTK Inhibition<br>(IC50)                          | -         | 6.8 nM                 | Orally active and crosses the blood-brain barrier.       | [1]       |
| Cell Proliferation<br>Inhibition (IC50)           | OCI-Ly10  | 9.127 nM (72h)         | [1]                                                      |           |
| Cell Proliferation<br>Inhibition (IC50)           | SU-DHL-6  | 17.10 nM (72h)         | [1]                                                      |           |
| Apoptosis<br>Induction                            | SU-DHL-6  | 50 μM (48h)            | High dosage and prolonged incubation required.           | [1]       |
| Apoptosis Induction (Caspase-3 and PARP cleavage) | TMD8      | 300 nM (72h)           | Induces classical apoptosis at nanomolar concentrations. | [1][2]    |

## In Vivo Dosage

The following table outlines the dosages of ONO-4059 used in preclinical in vivo models.



| Animal Model                                        | Dosage                | Administration<br>Route                      | Study<br>Highlights                                                                          | Reference |
|-----------------------------------------------------|-----------------------|----------------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Mouse Collagen-<br>Induced Arthritis<br>(CIA) model | Not Specified         | Not Specified                                | Suppressed generation of inflammatory chemokines and cytokines.                              | [2]       |
| Mouse Xenograft<br>Model (SCID<br>mice)             | 6, 20 mg/kg           | Oral (p.o.), single<br>daily for 3 weeks     | Inhibited tumor<br>growth; 20 mg/kg<br>led to complete<br>tumor<br>suppression at<br>day 14. | [1]       |
| Male SD Rats                                        | 10 mg/kg              | Oral (p.o.), single<br>dose                  | Rapidly absorbed into plasma and brain (Cmax at 2 hours).                                    | [1]       |
| ABC-DLBCL<br>Xenograft Model<br>(SCID mice)         | Up to 20<br>mg/kg/day | Oral (p.o.) or<br>mixed in food,<br>QD or BD | Examined different dosing regimens.                                                          | [7]       |

# **Experimental Protocols**In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ONO-4059 on malignant B-cell lines.

#### Materials:

- Malignant B-cell lines (e.g., OCI-Ly10, SU-DHL-6)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)



- ONO-4059 (Tirabrutinib)
- DMSO (for stock solution)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTS, WST-1)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium and incubate for 24 hours.
- Compound Preparation: Prepare a stock solution of ONO-4059 in DMSO. Create a serial dilution of ONO-4059 in complete medium to achieve final concentrations ranging from 0.1 nM to 1000 nM.[1]
- Treatment: Add 100 μL of the diluted ONO-4059 solutions to the respective wells. Include a
  vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
- Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader.
   Calculate the percentage of cell viability relative to the vehicle control and determine the
   IC50 value by plotting a dose-response curve.

## In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ONO-4059 in a mouse xenograft model.

#### Materials:

Immunodeficient mice (e.g., SCID mice)



- Tumor cells (e.g., TMD-8, an ABC-DLBCL cell line)
- ONO-4059 (Tirabrutinib)
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10<sup>6</sup> TMD-8 cells) into the flank of each mouse.[7]
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization and Treatment: When tumors reach a mean volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.[7]
- Drug Administration: Administer ONO-4059 orally once daily at the desired doses (e.g., 6 mg/kg and 20 mg/kg) for 3 weeks.[1] The control group receives the vehicle.
- Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At
  the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
  weight, histology).
- Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of ONO-4059.

## **Signaling Pathway and Workflow Diagrams**





Click to download full resolution via product page

Caption: ONO-4059 inhibits the BTK signaling pathway.





Click to download full resolution via product page

Caption: Workflow for an in vivo tumor xenograft study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I study of tirabrutinib (ONO-4059/GS-4059) in patients with relapsed or refractory B-cell malignancies in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase Wikipedia [en.wikipedia.org]
- 6. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: ONO-4059 (Tirabrutinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569421#ono-207-dosage-and-concentration-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com